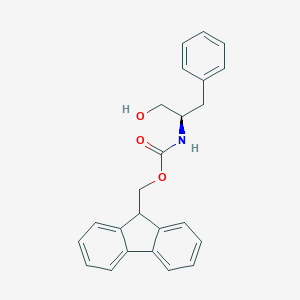

Fmoc-d-Phenylalaninol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO3/c26-15-18(14-17-8-2-1-3-9-17)25-24(27)28-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23,26H,14-16H2,(H,25,27)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJGBJASOHDROCR-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Fmoc-d-Phenylalaninol

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-α-(9-Fluorenylmethoxycarbonyl)-D-phenylalaninol (Fmoc-d-Phenylalaninol) is a pivotal chiral building block in contemporary organic synthesis and medicinal chemistry. As a derivative of the non-proteinogenic amino acid D-phenylalanine, its unique structural features, conferred by the bulky Fmoc protecting group and the primary alcohol functionality, render it a valuable component in the synthesis of peptidomimetics, chiral catalysts, and pharmacologically active molecules. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physicochemical characteristics, reactivity profile, and spectroscopic data. Detailed experimental protocols for its synthesis and purification are presented, alongside analytical methodologies for its characterization. Furthermore, this guide explores the emerging role of the closely related compound, phenylalaninol, in modulating critical biological signaling pathways, offering insights into its potential applications in drug discovery and development.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline powder. The presence of the fluorenylmethoxycarbonyl (Fmoc) group significantly influences its physical properties, rendering it highly soluble in many organic solvents while maintaining a high melting point. The D-configuration of the stereocenter is crucial for its applications in asymmetric synthesis and for conferring specific conformational constraints in peptidomimetics.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison. These values are essential for its handling, storage, and application in various synthetic protocols.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₄H₂₃NO₃ | [1] |

| Molecular Weight | 373.45 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 147 °C | |

| Boiling Point | 606.1 ± 50.0 °C (Predicted) | |

| Density | 1.219 ± 0.06 g/cm³ (Predicted) | |

| Optical Rotation | [α]ᴅ = +46 ± 2º (c=1 in DMF) | [1] |

| pKa | 11.44 ± 0.46 (Predicted) | |

| Purity | ≥ 98% (HPLC) | [1] |

| Storage Conditions | 0-8 °C | [1] |

Solubility Profile

While specific quantitative solubility data for this compound is not extensively published, its solubility can be inferred from its structure and the known solubility of the closely related compound, Fmoc-d-phenylalanine. The large, nonpolar Fmoc group dominates the molecule's solubility, making it readily soluble in a range of polar aprotic and nonpolar organic solvents.

| Solvent | Qualitative Solubility |

| Dimethylformamide (DMF) | Soluble |

| Dichloromethane (DCM) | Soluble |

| Tetrahydrofuran (THF) | Soluble |

| Acetone | Soluble |

| Ethyl Acetate | Soluble |

| Methanol | Sparingly Soluble |

| Water | Insoluble |

Reactivity and Stability

The chemical reactivity of this compound is primarily dictated by the three key functional groups present in its structure: the Fmoc-protected amine, the primary alcohol, and the phenyl side chain.

-

Fmoc Group: The 9-fluorenylmethoxycarbonyl group is a base-labile protecting group. It is stable under acidic and neutral conditions but is readily cleaved by treatment with a mild base, most commonly a solution of piperidine in DMF. This orthogonality makes it a cornerstone of modern solid-phase peptide synthesis (SPPS).

-

Hydroxyl Group: The primary alcohol is a versatile functional handle for a variety of chemical transformations. It can undergo oxidation to the corresponding aldehyde or carboxylic acid, esterification, etherification, and can be used as a nucleophile in various coupling reactions.

-

Stability: this compound is a stable compound under standard laboratory conditions. It should be stored in a cool, dry place to prevent degradation. It is sensitive to strong bases due to the lability of the Fmoc group.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analytical characterization of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process starting from D-phenylalanine. The first step involves the protection of the amino group with the Fmoc moiety, followed by the reduction of the carboxylic acid to a primary alcohol.

Step 1: Synthesis of Fmoc-d-phenylalanine

This procedure is adapted from standard protocols for the Fmoc protection of amino acids.

-

Materials:

-

D-phenylalanine

-

9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

-

Procedure:

-

Dissolve D-phenylalanine (1.0 eq) in a 10% aqueous solution of sodium bicarbonate.

-

In a separate flask, dissolve Fmoc-OSu (1.05 eq) in dioxane.

-

Slowly add the Fmoc-OSu solution to the D-phenylalanine solution with vigorous stirring at room temperature.

-

Allow the reaction to stir overnight.

-

Dilute the reaction mixture with water and wash with ethyl acetate to remove any unreacted Fmoc-OSu.

-

Cool the aqueous layer in an ice bath and acidify to pH 2 with 1 M HCl.

-

A white precipitate of Fmoc-d-phenylalanine will form. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum.

-

Step 2: Reduction of Fmoc-d-phenylalanine to this compound

This procedure employs a mixed anhydride method followed by reduction with sodium borohydride.

-

Materials:

-

Fmoc-d-phenylalanine

-

N-methylmorpholine (NMM)

-

Isobutyl chloroformate

-

Tetrahydrofuran (THF), anhydrous

-

Sodium borohydride (NaBH₄)

-

Water

-

-

Procedure:

-

Dissolve Fmoc-d-phenylalanine (1.0 eq) in anhydrous THF and cool the solution to -15 °C in an ice-salt bath.

-

Add N-methylmorpholine (1.1 eq) to the solution.

-

Slowly add isobutyl chloroformate (1.1 eq) and stir the reaction mixture at -15 °C for 15 minutes to form the mixed anhydride.

-

In a separate flask, prepare a solution of sodium borohydride (2.0 eq) in water.

-

Slowly add the aqueous NaBH₄ solution to the mixed anhydride solution, maintaining the temperature at -15 °C.

-

Allow the reaction to stir for an additional 2 hours at 0 °C.

-

Quench the reaction by the slow addition of 1 M HCl until the pH is neutral.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude this compound.

-

Purification

The crude this compound can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed by the following analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of all expected functional groups.

-

Mass Spectrometry: To verify the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product. A typical method would involve a C18 reversed-phase column with a gradient of acetonitrile in water (containing 0.1% TFA) as the mobile phase, with UV detection at 265 nm.

Role in Signaling Pathways and Drug Development

While this compound itself is primarily a synthetic intermediate, the core structure of D-phenylalaninol has been implicated in the modulation of key cellular signaling pathways. The incorporation of D-amino acids and their derivatives into peptide-based drugs is a well-established strategy to enhance their metabolic stability and bioavailability.

A recent study has highlighted the role of phenylalaninol in sensitizing insulin signaling . Specifically, it has been shown to block the phenylalanylation of lysine residues (K1057/1079) on the insulin receptor beta subunit (IRβ). This modification, catalyzed by phenylalanyl-tRNA synthetase (FARS), is associated with the inactivation of the insulin receptor. By inhibiting this process, phenylalaninol can restore insulin sensitivity, suggesting a potential therapeutic avenue for type 2 diabetes.[2][3][4][5]

The diagram below illustrates the proposed mechanism of action of phenylalaninol in the insulin signaling pathway.

Caption: Modulation of Insulin Signaling by Phenylalaninol.

Conclusion

This compound is a versatile and valuable chiral building block with well-defined chemical properties. Its utility in organic synthesis, particularly in the construction of complex peptides and peptidomimetics, is well-established. The straightforward protocols for its synthesis and purification, coupled with robust analytical methods for its characterization, make it an accessible and reliable reagent for researchers. Furthermore, the emerging understanding of the role of its deprotected counterpart, phenylalaninol, in modulating critical signaling pathways such as insulin signaling, opens up exciting new avenues for its application in drug discovery and the development of novel therapeutics. This guide provides a solid foundation of technical information to support and encourage the continued exploration of this compound in both academic and industrial research settings.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Phenylalanine impairs insulin signaling and inhibits glucose uptake through modification of IRβ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phenylalanine impairs insulin signaling and inhibits glucose uptake through modification of IRβ - PMC [pmc.ncbi.nlm.nih.gov]

Fmoc-d-Phenylalaninol structure and molecular weight

An In-depth Technical Guide on Fmoc-D-Phenylalaninol

This guide provides a comprehensive overview of the chemical properties of this compound, a key reagent in peptide synthesis and drug development. It is intended for researchers, scientists, and professionals in the field of medicinal chemistry and biochemistry.

Core Compound Data

This compound is an N-terminally protected form of D-phenylalaninol. The 9-fluorenylmethoxycarbonyl (Fmoc) group serves as a base-labile protecting group for the primary amine, which is a cornerstone of modern solid-phase peptide synthesis (SPPS). Its structure combines the chirality of the D-phenylalaninol backbone with the utility of the Fmoc protecting group.

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below. This information is critical for experimental design, including reaction stoichiometry and analytical characterization.

| Property | Value | Citations |

| Molecular Formula | C₂₄H₂₃NO₃ | [1][2][3] |

| Molecular Weight | 373.45 g/mol | [1] |

| 373.4 g/mol | [2][3][4] | |

| Appearance | White to off-white powder | [1] |

| Purity (HPLC) | ≥ 98% | [1] |

| IUPAC Name | (R)-N-(9H-fluoren-9-ylmethyl) 2-amino-3-phenylpropan-1-ol | |

| Synonyms | Fmoc-(R-2-amino-3-phenyl-1-propanol, Fmoc-D-Phe-ol | [1][3] |

Structural Representation

The chemical structure of this compound is composed of three key moieties: the fluorenylmethoxycarbonyl (Fmoc) protecting group, the D-phenylalanine backbone, and a hydroxyl group. The logical relationship between these components is illustrated in the diagram below.

Experimental Protocols

While specific experimental protocols are highly dependent on the application, a general methodology for the use of this compound in solid-phase peptide synthesis (SPPS) is outlined below.

Fmoc Deprotection in SPPS

A common experimental workflow for the removal of the Fmoc protecting group during SPPS is illustrated in the following diagram. This is a critical step to allow for the coupling of the next amino acid in the peptide sequence.

Methodology:

-

Resin Swelling: The peptide-bound resin is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF).

-

Initial Wash: The resin is washed with DMF to remove any residual reagents from the previous coupling step.

-

Deprotection: The resin is treated with a 20% solution of piperidine in DMF. This basic solution cleaves the Fmoc group from the N-terminus of the peptide. The reaction is typically agitated for a specific duration (e.g., 5-20 minutes) and may be repeated.

-

Post-Deprotection Wash: The resin is thoroughly washed with DMF to remove the cleaved Fmoc-piperidine adduct and excess piperidine.

-

Confirmation: The completion of the deprotection step can be monitored using a qualitative test, such as the Kaiser test.

-

Next Coupling: The resin with the deprotected N-terminus is now ready for the coupling of the next Fmoc-protected amino acid in the sequence.

References

An In-depth Technical Guide to the Spectroscopic Data of Fmoc-d-Phenylalaninol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for Fmoc-d-Phenylalaninol (N-(9-Fluorenylmethoxycarbonyl)-D-phenylalaninol), a crucial building block in peptide synthesis and medicinal chemistry. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these characterization techniques.

Molecular Structure and Properties

This compound is an amino alcohol derivative where the carboxylic acid group of D-phenylalanine is reduced to a primary alcohol and the amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group.[1]

-

Monoisotopic Mass: 373.16779360 Da[2]

Spectroscopic Data Analysis Workflow

The structural elucidation and confirmation of this compound rely on a combination of spectroscopic techniques. The general workflow for this analysis is outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental for confirming the molecular structure of this compound by providing detailed information about the hydrogen and carbon atom environments.[1]

The ¹H NMR spectrum shows characteristic signals from the Fmoc protecting group, the phenyl ring, and the phenylalaninol backbone.[1]

| Chemical Shift (δ, ppm) | Assignment |

| ~ 7.2–7.7 | Fmoc Aromatic Protons (Complex multiplet) |

| ~ 7.1–7.3 | Phenyl Ring Protons |

| ~ 4.2–4.5 | Fmoc CH and Phenylalaninol α-CH (Overlapping multiplets) |

Note: Data is representative and may vary based on solvent and instrument.[1]

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 156 | Fmoc Carbonyl (C=O) |

| ~ 119–143 | Fmoc Aromatic Carbons |

| ~ 127–136 | Phenyl Ring Carbons |

| ~ 67 | Fmoc CH (Methine) |

| ~ 42 | Fmoc CH₂ (Methylene) |

Note: Data is representative. The primary alcohol carbon is a key differentiator from the carboxylic acid of Fmoc-Phe-OH.[1]

A general protocol for acquiring NMR spectra of Fmoc-protected amino alcohols is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 400 or 500 MHz).[4]

-

Data Acquisition:

-

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

-

Shim the magnetic field to achieve optimal resolution.

-

Acquire the spectrum using standard pulse programs. For ¹H NMR, a simple pulse-acquire sequence is typically sufficient. For ¹³C NMR, a proton-decoupled sequence is used.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction using appropriate software.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~ 3300–3400 (broad) | O-H Stretch (Alcohol) |

| ~ 3300–3350 | N-H Stretch (Amide) |

| ~ 3000–3100 | C-H Stretch (Aromatic) |

| ~ 1678–1700 | C=O Stretch (Carbamate) |

| ~ 1050–1150 | C-O Stretch (Alcohol) |

Note: Data is representative.[1][5]

-

Sample Preparation: The sample can be prepared as a KBr pellet or analyzed neat using an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Use a standard Fourier-Transform Infrared (FTIR) spectrometer.

-

Background Scan: Perform a background scan to record the spectrum of the empty sample compartment (or the ATR crystal), which will be subtracted from the sample spectrum.

-

Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum. Typically, multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and can provide information on the fragmentation pattern of this compound.

| Parameter | Value | Technique/Note |

| Molecular Weight | 373.4 g/mol | Calculated from the molecular formula C₂₄H₂₃NO₃.[2] |

| Exact Mass | 373.16779360 Da | High-resolution mass spectrometry (HRMS).[2] |

| Expected Ion | [M+H]⁺, [M+Na]⁺ | Common adducts observed in ESI-MS. |

A typical protocol using Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is described below:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as a mixture of acetonitrile and water.

-

LC Separation (Optional but common):

-

Inject the sample into a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column (e.g., C18 reverse-phase).

-

Elute the compound using a gradient of solvents (e.g., water and acetonitrile, often with a small amount of formic acid to promote ionization).

-

-

Mass Spectrometry Analysis:

-

The eluent from the LC is directed into the ESI source of the mass spectrometer.

-

Acquire data in positive ion mode to observe protonated ([M+H]⁺) or sodiated ([M+Na]⁺) molecular ions.

-

Perform the analysis on a high-resolution instrument (e.g., Orbitrap or TOF) for accurate mass measurement.[6]

-

-

Data Analysis: Process the raw data to identify the peak corresponding to the molecular ion of this compound and confirm that its measured mass matches the calculated exact mass.

References

The Cornerstone of Modern Peptide Synthesis: A Technical Guide to the Fmoc Protecting Group

For Researchers, Scientists, and Drug Development Professionals

Solid-phase peptide synthesis (SPPS) has become an indispensable technology in both academic research and the pharmaceutical industry, enabling the creation of complex peptides and proteins.[1] At the heart of the most widely adopted SPPS methodology is the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. Its unique chemical properties, particularly its lability under mild basic conditions, have established it as the dominant choice for the temporary protection of α-amino groups.[1][] This technical guide provides a comprehensive overview of the pivotal role of the Fmoc group in peptide synthesis, detailing the underlying chemical principles, experimental protocols, quantitative data, and potential challenges.

Core Principles of Fmoc-Based Solid-Phase Peptide Synthesis

Fmoc-based SPPS is a cyclical process performed on an insoluble polymer support, known as a resin.[3] The synthesis begins at the C-terminus and proceeds by sequentially adding amino acids to the N-terminus.[4] The core principle of this strategy is its orthogonality: the temporary Nα-Fmoc protecting group is removed under mild basic conditions, while the permanent side-chain protecting groups are typically acid-labile.[] This ensures that the side chains remain protected throughout the synthesis and are only removed during the final cleavage step.

The Fmoc strategy offers several distinct advantages over the older tert-butyloxycarbonyl (Boc) methodology, which requires harsh acidic conditions for deprotection.[1] The mild conditions of Fmoc chemistry preserve the integrity of sensitive amino acids and complex modifications, making it highly compatible with the synthesis of a wide range of peptides, including those with post-translational modifications like phosphorylation and glycosylation.[5] Furthermore, the automation of Fmoc SPPS is simplified as it avoids the use of corrosive reagents like trifluoroacetic acid (TFA) in each cycle.[5]

The Chemistry of the Fmoc Group

The Fmoc group is introduced to the α-amino group of an amino acid and is stable to acidic and most neutral conditions. Its key feature is its susceptibility to removal by a base, typically a secondary amine like piperidine, through a β-elimination mechanism.[6]

Mechanism of Fmoc Deprotection:

-

Proton Abstraction: Piperidine abstracts the acidic proton on the C9 carbon of the fluorenyl ring.[6]

-

β-Elimination: This leads to a β-elimination reaction, forming the highly reactive dibenzofulvene (DBF) intermediate and releasing the free amine of the peptide along with carbon dioxide.[6]

-

DBF Scavenging: Excess piperidine in the solution traps the electrophilic DBF to form a stable adduct, preventing it from reacting with the newly liberated peptide amine.[6]

This reaction is illustrated in the diagram below.

Caption: Mechanism of Fmoc deprotection by piperidine.

The Fmoc-SPPS Workflow

A typical cycle in Fmoc-SPPS involves two main stages: deprotection and coupling. This cycle is repeated for each amino acid to be added to the peptide chain.

Caption: High-level workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Quantitative Data in Fmoc-SPPS

The efficiency of each step in SPPS is critical, as incomplete reactions can lead to the accumulation of deletion sequences and other impurities. High coupling yields, typically exceeding 99%, are crucial for the successful synthesis of long peptides.[]

Comparison of Deprotection Reagents

While piperidine is the standard reagent for Fmoc removal, alternatives have been explored to mitigate side reactions. The following table summarizes the yield and purity of model peptides synthesized with different deprotection reagents.

| Deprotection Reagent | Peptide Sequence | Crude Product Yield (%) | Purity by HPLC (%) | Peptide-Specific Yield (%) |

| 4-Methylpiperidine (4MP) | Model Peptide 1 | 85.3 | 75.8 | 64.7 |

| Piperidine (PP) | Model Peptide 1 | 82.6 | 78.1 | 64.5 |

| Piperazine (PZ) | Model Peptide 1 | 88.1 | 72.5 | 63.9 |

| 4-Methylpiperidine (4MP) | Model Peptide 2 | 80.5 | 80.1 | 64.5 |

| Piperidine (PP) | Model Peptide 2 | 84.2 | 78.2 | 65.8 |

| Piperazine (PZ) | Model Peptide 2 | 89.5 | 75.3 | 67.4 |

| Data adapted from a comparative study. Actual results may vary based on sequence and conditions.[7] |

Efficiency of Common Coupling Reagents

The choice of coupling reagent (activator) can significantly impact the purity of the final peptide, especially for sterically hindered amino acids.

| Activator | Peptide | Coupling Time | Crude Purity (%) |

| HCTU | 65-74 ACP | 2 x 20 min | 83.63 |

| HATU | 65-74 ACP | 2 x 1 min | 81.35 |

| COMU | 65-74 ACP | 2 x 1 min | 79.00 |

| HCTU | G-LHRH | 2 x 20 min | 90.84 |

| COMU | G-LHRH | 2 x 1 min | 89.10 |

| HCTU | Oxytocin (linear) | 2 x 20 min | 76.10 |

| COMU | Oxytocin (linear) | 2 x 1 min | 77.68 |

| Data is illustrative and sourced from a comparative study of activators.[8] Purity can vary significantly based on the specific peptide sequence and synthesis conditions. |

Experimental Protocols

The following protocols provide a generalized framework for manual Fmoc-SPPS. Automated synthesizers will follow similar chemical steps.

Protocol 1: Resin Preparation and First Amino Acid Loading (Wang Resin)

-

Resin Swelling: Place Wang resin (e.g., 100 mg, 0.7 mmol/g substitution) in a reaction vessel. Add N,N-dimethylformamide (DMF, ~10 mL/g of resin) and allow the resin to swell for at least 30-60 minutes with gentle agitation.[3] Drain the DMF.

-

Amino Acid Activation: In a separate vial, dissolve the first Fmoc-protected amino acid (2-5 equivalents relative to resin loading) and HOBt (2-5 equivalents) in a minimal amount of DMF. Add DIC (2-5 equivalents) to the solution and allow it to pre-activate for 5-10 minutes.[3]

-

Coupling: Add the activated amino acid solution to the swollen resin. Agitate the mixture for 2-4 hours at room temperature.[3]

-

Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3 x 5 mL) and Dichloromethane (DCM) (3 x 5 mL).[3]

-

Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes. Wash the resin again with DMF and DCM.

-

Drying: Dry the resin under vacuum.

Protocol 2: Standard Synthesis Cycle (Deprotection and Coupling)

This protocol outlines a single cycle of amino acid addition.

Caption: Detailed experimental workflow for one cycle of Fmoc-SPPS.

-

Fmoc Deprotection: Swell the peptide-resin in DMF. Drain the solvent and add a solution of 20% (v/v) piperidine in DMF. Agitate for 5-10 minutes. Drain and repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[3][6]

-

Amino Acid Activation: In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents) and an activator like HATU (3-5 equivalents) in DMF. Add a base such as diisopropylethylamine (DIPEA) (6-10 equivalents) to the solution.[3]

-

Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction mixture for 1-2 hours at room temperature.[3]

-

Monitoring: The completion of the coupling reaction can be monitored using a qualitative colorimetric test, such as the Kaiser test, which detects the presence of free primary amines.[4] A negative result (yellow beads) indicates a complete reaction.

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times). The resin is now ready for the next deprotection cycle.

Protocol 3: Cleavage and Final Deprotection

-

Resin Preparation: After the final Fmoc deprotection and washing, dry the peptide-resin thoroughly under vacuum.[9]

-

Cleavage Cocktail Preparation: In a fume hood, prepare a fresh cleavage cocktail. The composition depends on the amino acid sequence. A common general-purpose cocktail is Reagent K or a simpler mixture of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).[1] For peptides containing sensitive residues like Cysteine, Methionine, or Tryptophan, specific scavengers such as 1,2-ethanedithiol (EDT) should be included.[9]

-

Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-3 hours.[1]

-

Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Reduce the volume of the TFA filtrate under a stream of nitrogen. Precipitate the peptide by adding the concentrated filtrate to a large volume of cold diethyl ether (at least 10 times the volume of the filtrate).[9]

-

Peptide Isolation and Washing: A white precipitate should form. Place the ether suspension at -20°C for at least 1 hour to maximize precipitation. Pellet the peptide by centrifugation. Carefully decant the ether. Wash the peptide pellet with cold diethyl ether two to three more times to remove scavengers and cleaved protecting groups.[9]

-

Drying: Dry the final peptide pellet under vacuum to obtain the crude product, which can then be purified by reverse-phase HPLC.

Protocol 4: UV Monitoring of Fmoc Deprotection

The deprotection of the Fmoc group can be monitored in real-time by measuring the UV absorbance of the dibenzofulvene-piperidine adduct, which has a strong absorbance maximum around 301 nm.[6]

-

Setup: Use a UV-Vis spectrophotometer set to measure absorbance at ~301 nm. Use the 20% piperidine in DMF solution as a blank.

-

Measurement: During the deprotection step, collect the filtrate as it drains from the reaction vessel.

-

Analysis: Measure the absorbance of the collected filtrate. The absorbance reading will increase as the deprotection proceeds and will plateau upon completion. This allows for a quantitative assessment of the reaction's progress and can be used to determine the loading of the first amino acid on the resin.[10]

Potential Side Reactions in Fmoc Chemistry

Despite its robustness, Fmoc chemistry is not without potential pitfalls. Awareness of these side reactions is crucial for troubleshooting and optimizing synthesis outcomes.

-

Aspartimide Formation: Peptides containing aspartic acid are prone to forming a cyclic imide intermediate upon exposure to the basic deprotection conditions. This can lead to racemization and the formation of β-aspartyl peptides upon hydrolysis.[11]

-

Diketopiperazine Formation: This side reaction is common at the dipeptide stage, especially when proline is the second or third residue. The free N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine.[11]

-

Racemization: While generally low, racemization can occur, particularly for sensitive amino acids like histidine and cysteine, during the activation step. The choice of coupling reagents and the addition of additives like HOBt can minimize this issue.

-

Aggregation: Hydrophobic peptide sequences can aggregate on the resin, leading to incomplete coupling and deprotection due to poor solvation and steric hindrance.[11]

Conclusion

The 9-fluorenylmethyloxycarbonyl protecting group is a cornerstone of modern solid-phase peptide synthesis. Its unique base-lability provides a mild and orthogonal protection strategy that has enabled the routine synthesis of complex peptides with sensitive modifications.[1] The amenability of Fmoc chemistry to automation has further revolutionized the field, making custom peptides readily accessible for a wide range of applications in research, diagnostics, and therapeutics. A thorough understanding of the underlying chemistry, experimental protocols, and potential side reactions associated with the Fmoc group is essential for researchers, scientists, and drug development professionals to successfully synthesize high-quality peptides.

References

- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 3. benchchem.com [benchchem.com]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. luxembourg-bio.com [luxembourg-bio.com]

- 9. benchchem.com [benchchem.com]

- 10. Fmoc Test Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. chempep.com [chempep.com]

A Technical Guide to the Stereochemistry of d-Phenylalaninol for Researchers and Drug Development Professionals

An In-depth Exploration of the Synthesis, Chiral Integrity, and Pharmaceutical Significance of a Key Chiral Building Block

d-Phenylalaninol, a chiral amino alcohol, stands as a cornerstone in asymmetric synthesis, particularly within the pharmaceutical industry. Its unique stereochemical architecture makes it an invaluable starting material and auxiliary for the creation of enantiomerically pure molecules, significantly impacting the efficacy and safety of therapeutic agents. This technical guide provides a comprehensive overview of the stereochemistry of d-Phenylalaninol, detailing its synthesis, analytical methodologies for enantiomeric verification, and its pivotal role in drug development, with a focus on providing actionable data and protocols for scientists in the field.

Core Stereochemical Concepts

d-Phenylalaninol, systematically named (R)-2-amino-3-phenyl-1-propanol, possesses a single chiral center at the carbon atom bearing the amino group (C2). Its absolute configuration is designated as (R) according to the Cahn-Ingold-Prelog priority rules. This specific spatial arrangement of its functional groups—the hydroxyl, amino, and benzyl moieties—is the foundation of its utility in stereoselective transformations.

The stereochemical relationship between d-phenylalaninol and its parent amino acid, D-phenylalanine, is direct. The reduction of the carboxylic acid group of D-phenylalanine to a primary alcohol yields d-phenylalaninol, preserving the (R) configuration at the chiral center.

Synthesis and Chiral Resolution

The preparation of enantiomerically pure d-phenylalaninol is paramount for its applications. Several synthetic and resolution strategies are employed, each with distinct advantages in terms of yield, cost-effectiveness, and enantiomeric purity.

Synthetic Approaches

Two primary pathways for the synthesis of d-phenylalaninol have been established:

-

Reduction of D-Phenylalanine Derivatives: This is a classical and widely used method. It involves the reduction of the carboxylic acid or ester of D-phenylalanine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) complexes. While effective, the cost and availability of enantiomerically pure D-phenylalanine can be a limiting factor. The reaction must be carefully controlled to avoid racemization.

-

From L(+)-2-amino-1-phenyl-1,3-propanediol (APPD): A more cost-effective route utilizes L(+)-APPD, a byproduct from the synthesis of chloramphenicol. This method involves the hydrogenolysis of the benzylic hydroxyl group of APPD. One notable process involves hydrogenation in the presence of an acid, such as trifluoroacetic acid (TFA), which has been shown to produce d-phenylalaninol in high yields.[1]

Table 1: Comparison of Synthetic Methods for d-Phenylalaninol

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Reference |

| Reduction | D-Phenylalanine derivative | Lithium aluminum hydride or borane hydrides | Variable, often high | [1] |

| Hydrogenolysis | L(+)-2-amino-1-phenyl-1,3-propanediol (APPD) | H₂, Pd/C, Trifluoroacetic Acid (TFA) | 88-93% | [1] |

| Hydrogenolysis | L(+)-2-amino-1-phenyl-1,3-propanediol (APPD) | H₂, Sulfuric Acid | 73-85% | [1] |

Chiral Resolution of Phenylalaninol

While direct asymmetric synthesis is often preferred, resolution of racemic phenylalaninol can also be employed. This typically involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation through crystallization and subsequent liberation of the desired enantiomer. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases is a powerful analytical and preparative tool for separating enantiomers.

Table 2: Enantiomeric Purity Data for Phenylalanine Derivatives

| Compound | Method | Enantiomeric Excess (ee%) | Reference |

| Substituted d-phenylalanines | Chemoenzymatic deracemization | >99% | [2] |

| (S)-tert-Butyl N-(diphenylmethylene)-(3,5-dichlorophenyl)alaninate | Asymmetric Phase Transfer Catalysis | 97% | [3] |

| (S)-tert-Butyl N-(diphenylmethylene)-(3-fluorophenyl)alaninate | Asymmetric Phase Transfer Catalysis | 95% | [3] |

Experimental Protocols

Synthesis of d-Phenylalaninol from L(+)-APPD via Hydrogenolysis

This protocol is adapted from a patented procedure demonstrating a high-yield synthesis.[1]

Materials:

-

L(+)-2-amino-1-phenyl-1,3-propanediol (L(+)-APPD)

-

10% Palladium on Carbon (Pd/C)

-

Trifluoroacetic Acid (TFA)

-

50% aqueous Sodium Hydroxide (NaOH)

-

Water

Procedure:

-

To a solution of 150 ml of TFA, add 50 g of L(+)-APPD and 1.0 g of 10% Pd/C.

-

Carry out the reaction under a hydrogen pressure of 35 psi at a temperature of 55°C.

-

After the reaction is complete (typically monitored by TLC or HPLC), remove the TFA by evaporation and recover it by condensation.

-

Add 100 ml of water to the residue and remove the catalyst by filtration.

-

Adjust the pH of the filtrate to approximately 13 by adding 50% aqueous NaOH.

-

Cool the solution in a refrigerator overnight to induce crystallization.

-

Collect the crystalline d-phenylalaninol by filtration. An expected yield is approximately 88%.[1]

Chiral HPLC Analysis of Phenylalanine Enantiomers

This protocol provides a general framework for the analytical separation of phenylalanine enantiomers, which is a crucial step in verifying the stereochemical purity of d-phenylalaninol precursors.

Instrumentation and Materials:

-

High-Performance Liquid Chromatography (HPLC) system with UV detection.

-

Chiral Stationary Phase (CSP) column (e.g., teicoplanin-based).

-

Mobile Phase: A mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer or additive (e.g., 2 mM sodium 1-octanesulfonate).[4]

Procedure:

-

Prepare the mobile phase by mixing the organic and aqueous components in the desired ratio. For a C18-teicoplanin column, a step gradient of methanol/2 mM sodium 1-octanesulfonate (10:90 followed by 75:25) can be effective.[4]

-

Equilibrate the chiral column with the initial mobile phase until a stable baseline is achieved.

-

Prepare a dilute solution of the sample in the mobile phase.

-

Inject the sample onto the column.

-

Run the chromatogram and detect the enantiomers using a UV detector at an appropriate wavelength.

-

The enantiomers will elute at different retention times, allowing for their quantification and the determination of enantiomeric excess. A resolution of greater than 1.5 is generally considered good for baseline separation.[4]

Application in Drug Development: The Case of Solriamfetol

A prime example of the importance of d-phenylalaninol's stereochemistry is its use as a key starting material in the synthesis of Solriamfetol (Sunosi®).[5][6] Solriamfetol is a norepinephrine-dopamine reuptake inhibitor (NDRI) used to treat excessive daytime sleepiness in adults with narcolepsy or obstructive sleep apnea.[7][8] The specific (R)-configuration of the chiral center, derived directly from d-phenylalaninol, is essential for its pharmacological activity.

Synthesis of Solriamfetol from d-Phenylalaninol

The synthesis involves the protection of the amino group of d-phenylalaninol, followed by carbamoylation of the hydroxyl group, and subsequent deprotection to yield Solriamfetol.[6]

Caption: Synthetic pathway of Solriamfetol from d-Phenylalaninol.

Signaling Pathway of Solriamfetol

Solriamfetol exerts its wake-promoting effects by acting as a dopamine and norepinephrine reuptake inhibitor.[9][10] By blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET) in the presynaptic neuron, it increases the concentration of these neurotransmitters in the synaptic cleft. This leads to enhanced downstream signaling in pathways that regulate wakefulness.[11]

Caption: Mechanism of action of Solriamfetol in the synaptic cleft.

Conclusion

The stereochemistry of d-phenylalaninol is not merely a matter of academic interest but a critical factor that dictates its utility in the synthesis of complex, life-changing pharmaceuticals. A thorough understanding of its synthesis, chiral integrity, and the stereospecificity of its reactions is essential for researchers and professionals in drug development. The methodologies and data presented in this guide aim to provide a solid foundation for the effective application of this versatile chiral building block in the pursuit of novel and improved therapeutic agents.

References

- 1. US5367094A - Convenient process for the preparation of chiral or racemic phenylalaninols and their N-blocked derivatives - Google Patents [patents.google.com]

- 2. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. Solriamfetol impurities: Synthesis, characterization, and analytical method (UPLC-UV) validation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Solriamfetol - Wikipedia [en.wikipedia.org]

- 8. drugs.com [drugs.com]

- 9. What is the mechanism of Solriamfetol Hydrochloride? [synapse.patsnap.com]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. A Comprehensive Review of Solriamfetol to Treat Excessive Daytime Sleepiness - PMC [pmc.ncbi.nlm.nih.gov]

Chiral Purity in Focus: A Technical Guide to Fmoc-d-Phenylalaninol and Fmoc-l-Phenylalaninol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core differences between Fmoc-d-Phenylalaninol and Fmoc-l-Phenylalaninol, two critical chiral building blocks in peptide synthesis and drug development. Understanding the distinct properties and applications of these enantiomers is paramount for the rational design of novel therapeutics with enhanced stability, bioavailability, and specific biological activities. This document provides a comprehensive overview of their physicochemical properties, detailed experimental protocols for their synthesis and analysis, and a discussion of their significance in modulating biological pathways.

Core Physicochemical Differences

This compound and Fmoc-l-Phenylalaninol are stereoisomers, meaning they have the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms. This difference in chirality, while seemingly subtle, gives rise to distinct physical, chemical, and biological properties. The most fundamental distinguishing characteristic is their opposite optical rotation.

| Property | This compound | Fmoc-l-Phenylalaninol |

| Synonyms | Fmoc-d-Phe-ol, (R)-[1-(Hydroxymethyl)-2-phenylethyl]carbamic acid 9H-fluoren-9-ylmethyl ester | Fmoc-l-Phe-ol, (S)-2-(Fmoc-amino)-3-phenyl-1-propanol |

| CAS Number | 130406-30-3 | 129397-83-7 |

| Molecular Formula | C₂₄H₂₃NO₃ | C₂₄H₂₃NO₃ |

| Molecular Weight | 373.45 g/mol | 373.4 g/mol |

| Appearance | White to off-white powder | White powder |

| Melting Point | 147 °C | 148 - 152 °C |

| Optical Rotation | [α]D = +46 ± 2º (c=1 in DMF) | [α]D²⁰ = -48 ± 2º (c=1 in DMF) |

| Purity (HPLC) | ≥ 98% | ≥ 99% |

The Significance of Chirality in Drug Development

The stereochemistry of a molecule is a critical determinant of its biological activity. Enzymes and receptors in the body are themselves chiral, and thus often interact differently with the two enantiomers of a drug molecule. The incorporation of a D-amino acid alcohol, such as this compound, into a peptide sequence can confer significant advantages:

-

Enhanced Proteolytic Stability: Peptides containing D-amino acids are more resistant to degradation by proteases, which primarily recognize L-amino acids. This leads to a longer in vivo half-life.

-

Improved Bioavailability: Increased stability can contribute to better absorption and distribution of the peptide therapeutic.

-

Altered Receptor Binding and Bioactivity: The different spatial arrangement of a D-enantiomer can lead to unique interactions with target receptors, potentially resulting in altered or more potent biological responses.

The use of Fmoc-l-Phenylalaninol, on the other hand, is essential for synthesizing peptides that mimic or are based on naturally occurring L-amino acid sequences.

Experimental Protocols

Synthesis of this compound and Fmoc-l-Phenylalaninol

The following is a general protocol for the N-protection of D- and L-Phenylalaninol with the Fmoc group.

Materials:

-

D-Phenylalaninol or L-Phenylalaninol

-

9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve D-Phenylalaninol or L-Phenylalaninol (1 equivalent) in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate solution. Stir the mixture until the amino alcohol is completely dissolved. Cool the solution in an ice bath.

-

Addition of Fmoc Reagent: In a separate flask, dissolve Fmoc-Cl or Fmoc-OSu (1.05 equivalents) in dioxane. Add this solution dropwise to the cooled amino alcohol solution over a period of 30-60 minutes with vigorous stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and continue stirring overnight (8-12 hours).

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the mixture with diethyl ether to remove unreacted Fmoc reagent and byproducts.

-

Carefully acidify the aqueous layer to a pH of ~2 by the slow addition of 1 M HCl. The Fmoc-protected phenylalaninol will precipitate as a white solid.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield the pure this compound or Fmoc-l-Phenylalaninol.

Caption: General workflow for the synthesis of Fmoc-Phenylalaninol.

Chiral HPLC Analysis of this compound and Fmoc-l-Phenylalaninol

This protocol provides a method for the analytical separation of this compound and Fmoc-l-Phenylalaninol to determine enantiomeric purity.

Instrumentation and Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Chiral stationary phase (CSP) column (e.g., polysaccharide-based column like Lux Cellulose-1 or a macrocyclic glycopeptide-based column like CHIROBIOTIC T)

-

Mobile Phase A: Acetonitrile

-

Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in water

-

Sample: A solution of the synthesized Fmoc-Phenylalaninol in the mobile phase (e.g., 1 mg/mL)

-

Racemic Standard: A solution containing both this compound and Fmoc-l-Phenylalaninol

Chromatographic Conditions:

-

Isocratic Elution: A typical starting condition would be a 60:40 mixture of Mobile Phase A and Mobile Phase B. This may require optimization depending on the specific column used.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 265 nm (for the Fmoc group)

-

Injection Volume: 10 µL

Procedure:

-

System Equilibration: Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.

-

Injection of Racemic Standard: Inject the racemic standard to determine the retention times of both the D- and L-enantiomers and to confirm baseline separation.

-

Sample Analysis: Inject the sample solution of the synthesized Fmoc-Phenylalaninol.

-

Data Analysis: Integrate the peak areas of the D- and L-enantiomers. The enantiomeric excess (% ee) can be calculated using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Caption: Workflow for chiral HPLC analysis of Fmoc-Phenylalaninol.

Signaling Pathways and Biological Implications

The incorporation of D-amino acids can significantly impact the interaction of a peptide with its biological target. For example, a peptide designed to inhibit a specific enzyme or block a receptor may have its binding affinity and selectivity altered by the presence of a D-amino acid. This can lead to changes in downstream signaling pathways.

Consider a hypothetical peptide antagonist designed to block a G-protein coupled receptor (GPCR). The L-peptide may bind effectively, preventing the natural ligand from activating the receptor and initiating a downstream signaling cascade, such as the cAMP pathway. An analogous peptide containing a D-phenylalaninol residue might exhibit:

-

Increased binding affinity: The altered stereochemistry could lead to a more favorable interaction with the receptor's binding pocket.

-

Altered binding mode: The D-enantiomer may induce a different conformational change in the receptor upon binding.

-

Prolonged antagonism: Due to increased resistance to proteolysis, the D-peptide may remain at the receptor site for a longer duration, leading to a more sustained therapeutic effect.

Caption: Modulation of a GPCR signaling pathway by a D-Phe-containing peptide.

Conclusion

This compound and Fmoc-l-Phenylalaninol are not interchangeable building blocks in peptide synthesis. Their distinct stereochemistry leads to significant differences in their physical properties and, more importantly, in the biological activity of the peptides into which they are incorporated. A thorough understanding of these differences, coupled with robust synthetic and analytical methodologies, is essential for researchers, scientists, and drug development professionals to harness the full potential of these chiral molecules in the creation of novel and effective therapeutics. The strategic use of D-amino acid alcohols, in particular, offers a powerful approach to overcome some of the inherent limitations of peptide-based drugs, paving the way for the development of more stable and potent therapies.

The Multifaceted Role of Chiral Amino Alcohols in Asymmetric Synthesis and Drug Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chiral amino alcohols are a class of organic compounds containing both an amino and a hydroxyl group attached to a chiral scaffold. Their unique structural features and inherent chirality have established them as indispensable tools in modern organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of the diverse applications of chiral amino alcohols, with a focus on their roles as catalysts, ligands, chiral building blocks, and resolving agents. Detailed experimental protocols for key applications and quantitative data are presented to facilitate their practical implementation in the laboratory.

Chiral Amino Alcohols as Catalysts and Ligands in Asymmetric Synthesis

Chiral amino alcohols are widely employed as ligands in metal-catalyzed asymmetric reactions and as organocatalysts. Their ability to form stable chelate complexes with metal centers creates a well-defined chiral environment, enabling high levels of stereocontrol in a variety of transformations.

Enantioselective Addition of Organozinc Reagents to Aldehydes

One of the most well-established applications of chiral amino alcohols is in the enantioselective addition of diethylzinc to aldehydes, which affords valuable chiral secondary alcohols.

Quantitative Data:

| Chiral Amino Alcohol Ligand | Aldehyde | Yield (%) | Enantiomeric Excess (ee, %) |

| (1S,2R)-2-(N-Morpholino)-1,2-dicyclohexylethanol | Benzaldehyde | >95 | 99 |

| Fructose-derived β-amino alcohol | Benzaldehyde | up to 100 | up to 96 |

| (1S,2R)-1-Amino-2-indanol derived ligand | Benzaldehyde | 95 | 95 |

| Isoborneol-based 1,3-amino alcohol | Benzaldehyde | 99 | 94 |

| N-(9-Phenylfluoren-9-yl) β-Amino Alcohols | Various Aromatic and Aliphatic Aldehydes | up to 100 | up to 97[1] |

Experimental Protocol: General Procedure for the Enantioselective Addition of Diethylzinc to Aldehydes

-

Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the chiral amino alcohol ligand (5-20 mol%) in an anhydrous solvent such as toluene or hexane.

-

Reaction Initiation: Cool the solution to 0 °C and slowly add a solution of diethylzinc (typically 1.0 M in hexanes, 1.5-2.0 equivalents) dropwise. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the chiral zinc-alkoxide complex.

-

Aldehyde Addition: Add the aldehyde (1.0 equivalent) dropwise to the catalyst solution at 0 °C.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C or room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or 1 M hydrochloric acid.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the chiral secondary alcohol.

-

Enantiomeric Excess Determination: Determine the enantiomeric excess of the product using chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).[2]

Catalytic Cycle:

Caption: Catalytic cycle for the enantioselective addition of diethylzinc to aldehydes.

Asymmetric Transfer Hydrogenation of Ketones

Chiral amino alcohols are effective ligands for ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of prochiral ketones to produce chiral secondary alcohols. This method is widely used due to its operational simplicity and the use of readily available hydrogen donors like isopropanol or formic acid.

Quantitative Data:

| Chiral Amino Alcohol Ligand | Ketone | Yield (%) | Enantiomeric Excess (ee, %) |

| Terpene-based β-amino alcohols | Aromatic alkyl ketones | Good to excellent | up to 71[3] |

| (1S,2R)-1-Amino-2-indanol | N-phosphinyl ketimines | Very good | up to 82 |

| Amino alcohols from (S)-1-phenylethylamine | Aromatic alkyl ketones | 71-100 | 67-95 |

Experimental Protocol: General Procedure for Asymmetric Transfer Hydrogenation of Ketones

-

Catalyst Preparation: In a reaction vessel under an inert atmosphere, combine the ruthenium precursor (e.g., [RuCl2(p-cymene)]2) and the chiral amino alcohol ligand (typically in a 1:2 Ru:ligand ratio).

-

Reaction Mixture: Add a hydrogen donor, such as isopropanol or a mixture of formic acid and triethylamine, to the catalyst mixture.

-

Substrate Addition: Add the ketone substrate to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 40-80 °C) and stir until the reaction is complete, as monitored by TLC or GC.

-

Work-up: After cooling to room temperature, remove the solvent under reduced pressure.

-

Purification: Purify the residue by flash column chromatography to isolate the chiral alcohol.

-

Enantiomeric Excess Determination: Analyze the enantiomeric excess of the product by chiral HPLC or GC.

Experimental Workflow:

References

- 1. Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols [organic-chemistry.org]

- 2. digibug.ugr.es [digibug.ugr.es]

- 3. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Fmoc-d-Phenylalaninol CAS number and safety data sheet

An In-Depth Technical Guide to Fmoc-d-Phenylalaninol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, safety, and applications of this compound, a key building block in modern peptide synthesis and drug discovery.

Core Compound Information

This compound, with the CAS number 130406-30-3 , is an N-terminally protected derivative of d-phenylalaninol.[1] The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a crucial feature, enabling its use in stepwise solid-phase peptide synthesis (SPPS). This protection is stable to a variety of reaction conditions but can be readily removed with a mild base, typically a solution of piperidine in an organic solvent, allowing for the sequential addition of amino acids to a growing peptide chain.

The "d-" configuration of the amino alcohol introduces a non-natural stereochemistry into peptide structures. This is a common strategy in drug development to enhance peptide stability against enzymatic degradation by proteases, thereby increasing the in-vivo half-life of peptide-based therapeutics.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. This data is essential for its handling, storage, and application in chemical synthesis.

| Property | Value |

| CAS Number | 130406-30-3[1] |

| Molecular Formula | C₂₄H₂₃NO₃[1] |

| Molecular Weight | 373.45 g/mol [1] |

| Appearance | White to off-white powder[1] |

| Purity | ≥ 98% (HPLC)[1] |

| Melting Point | 147 °C[2] |

| Boiling Point (Predicted) | 606.1 ± 50.0 °C[2] |

| Density (Predicted) | 1.219 ± 0.06 g/cm³[2] |

| pKa (Predicted) | 11.44 ± 0.46[2] |

| Optical Rotation | [α]D = +46 ± 2º (c=1 in DMF)[1] |

| Storage Conditions | 2-8°C[1][2] |

Safety Data Sheet Summary

| Section | Summary of Potential Hazards and Precautions |

| Hazards Identification | Not classified as a hazardous substance according to Regulation (EC) No. 1272/2008 for similar compounds.[3] However, it may cause skin, eye, and respiratory tract irritation.[4] |

| First-Aid Measures | Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[3] Skin Contact: Wash off with soap and plenty of water.[3] Eye Contact: Flush eyes with water as a precaution.[3] Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[3] |

| Handling and Storage | Handling: Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[3][5] Storage: Keep container tightly closed in a dry and well-ventilated place at 2-8°C.[1][2] |

| Personal Protective Equipment | Eye/Face Protection: Use safety glasses with side-shields.[3] Skin Protection: Handle with gloves.[3] Respiratory Protection: A respirator may be necessary if dust is generated. |

| Fire-Fighting Measures | Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3] |

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used as a building block in Fmoc-based solid-phase peptide synthesis. The following is a generalized protocol for the incorporation of this compound into a peptide sequence on a solid support (resin).

Materials:

-

This compound

-

Solid-phase resin (e.g., Wang resin, Rink Amide resin)

-

N,N-Dimethylformamide (DMF)

-

Piperidine solution (20% in DMF)

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

-

Cold diethyl ether

Procedure:

-

Resin Swelling: The resin is swelled in DMF for approximately 30 minutes in a reaction vessel.

-

Fmoc Deprotection: The N-terminal Fmoc group on the resin-bound peptide is removed by treating the resin with a 20% piperidine solution in DMF. This is typically done in two steps (e.g., 3 minutes followed by 15 minutes) to ensure complete removal.

-

Washing: The resin is thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc-adduct.

-

Activation of this compound: In a separate vial, this compound (typically 3 equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU, 2.9 equivalents) are dissolved in DMF. A base such as DIPEA (6 equivalents) is added to activate the amino alcohol.

-

Coupling: The activated this compound solution is added to the deprotected resin. The mixture is agitated for 1-2 hours at room temperature to allow the coupling reaction to proceed to completion.

-

Washing: The resin is washed with DMF to remove any unreacted reagents and byproducts.

-

Confirmation of Coupling (Optional): A qualitative test, such as the Kaiser test, can be performed on a small sample of the resin. A negative result indicates that the coupling is complete.

-

Chain Elongation: Steps 2-7 are repeated for each subsequent amino acid to be added to the peptide chain.

-

Final Deprotection and Cleavage: Once the desired peptide sequence is assembled, the final N-terminal Fmoc group is removed. The peptide is then cleaved from the resin and all side-chain protecting groups are removed simultaneously by treating the resin with a cleavage cocktail. This step should be performed in a well-ventilated fume hood.

-

Peptide Precipitation and Isolation: The cleaved peptide is precipitated from the cleavage solution by the addition of cold diethyl ether. The precipitate is then collected by centrifugation, washed with cold ether, and dried under vacuum.

Workflow and Logical Diagrams

The following diagrams illustrate the core processes involving this compound.

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) using this compound.

Caption: Mechanism of Fmoc group removal by piperidine.

References

The Chirality Advantage: An In-depth Technical Guide to the Biological Significance of Incorporating D-Amino Acids into Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide-based therapeutics, the quest for enhanced stability and efficacy is paramount. While nature predominantly utilizes L-amino acids in protein synthesis, the strategic incorporation of their enantiomeric counterparts, D-amino acids, has emerged as a powerful strategy to overcome the inherent limitations of peptide drugs. This technical guide provides a comprehensive exploration of the core biological significance of introducing D-amino acids into peptide sequences. We will delve into the profound effects on proteolytic stability, the nuanced modulation of receptor binding and bioactivity, and the practical methodologies for the synthesis and evaluation of these modified peptides. Through detailed experimental protocols, quantitative data summaries, and illustrative diagrams of key biological pathways and workflows, this guide serves as an essential resource for researchers and drug development professionals seeking to harness the transformative potential of D-amino acids. The central principle underpinning this approach is the stereospecificity of proteases, the endogenous enzymes responsible for peptide degradation. These enzymes are chiral and are evolutionarily adapted to recognize and cleave peptide bonds involving L-amino acids. By introducing D-amino acids, the peptide backbone becomes resistant to proteolytic cleavage, significantly extending its in vivo half-life and bioavailability.[1] This fundamental "chirality advantage" opens up new avenues for designing robust and effective peptide-based therapies.

Enhanced Proteolytic Stability: The Cornerstone of D-Amino Acid Incorporation

The primary and most significant advantage of incorporating D-amino acids into peptides is the remarkable increase in their resistance to enzymatic degradation.[2][3] L-amino acid-based peptides are rapidly broken down by proteases present in biological fluids, which severely limits their therapeutic window.[4][5] The introduction of D-amino acids creates a steric shield, rendering the peptide less recognizable to the active sites of these stereospecific enzymes.[1] This enhanced stability translates directly to a longer circulating half-life in the body, a critical attribute for any therapeutic agent.[4][6]

Quantitative Data Summary: L- vs. D-Amino Acid Containing Peptides

The following tables provide a comparative summary of quantitative data highlighting the impact of D-amino acid substitution on peptide stability and biological activity.

| Peptide/Analog | Amino Acid Configuration | Half-Life (in serum/plasma) | Fold Increase in Half-Life | Reference |

| RDP215 | All L-amino acids | ~ 1 hour | - | [4] |

| d-RDP215 | All D-amino acids | > 24 hours | > 24 | [4] |

| Polybia-CP | All L-amino acids | < 30 minutes (in trypsin) | - | [7] |

| d-Polybia-CP | All D-amino acids | > 4 hours (in trypsin) | > 8 | [7] |

| MUC2 epitope peptide | L-amino acid termini | Not specified | - | [6] |

| MUC2 epitope peptide | D-amino acid termini | Significantly increased | Not specified | [6] |

| Peptide/Analog | Receptor/Target | Binding Affinity (Ki or IC50) | Change in Affinity | Reference |

| l-ATRP | apATRPR | EC50 = 40 nM | - | [8] |

| d2-ATRP | apATRPR | Potent agonist | Similar to L-ATRP | [8] |

| RDP215 | Human Melanoma Cells (A375) | IC50 ~ 5 µM | - | [4] |

| d-RDP215 | Human Melanoma Cells (A375) | IC50 ~ 2.5 µM | 2-fold increase | [4] |

Modulation of Receptor Binding and Biological Activity

Beyond enhancing stability, the incorporation of D-amino acids can profoundly influence a peptide's interaction with its biological target. The stereochemistry of amino acids dictates the three-dimensional conformation of a peptide, which is critical for receptor binding.[2] Substituting an L-amino acid with its D-enantiomer can alter the peptide's secondary structure, leading to a range of outcomes from decreased to maintained or even enhanced receptor affinity and biological activity.[4] In some instances, this conformational change can lead to altered receptor selectivity, as will be explored in the case of the Aplysia allatotropin-related peptide (ATRP) signaling system.

Signaling Pathway Diagram: Aplysia Allatotropin-Related Peptide (ATRP)

The ATRP system in the sea slug Aplysia californica provides a fascinating example of how D-amino acid incorporation can modulate signaling. The native L-ATRP and its diastereomer, d2-ATRP (containing a D-phenylalanine at position 2), exhibit differential activation of their cognate G protein-coupled receptor (GPCR), apATRPR, which can lead to distinct downstream signaling events.[8][9]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis and evaluation of D-amino acid-containing peptides.

Solid-Phase Peptide Synthesis (SPPS) of D-Amino Acid-Containing Peptides

This protocol outlines the manual Fmoc-based SPPS for incorporating D-amino acids.

Materials:

-

Fmoc-protected L- and D-amino acids

-

Rink Amide resin (for C-terminal amides) or Wang resin (for C-terminal acids)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Piperidine (20% in DMF)

-

Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

-

Cold diethyl ether

Methodology:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

-

Washing: Wash the resin thoroughly with DMF, DCM, and MeOH to remove residual piperidine.

-

Amino Acid Coupling:

-

Pre-activate the Fmoc-protected amino acid (L- or D-) (3-5 equivalents) with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

-

Monitor the coupling completion using a Kaiser test.

-

-

Washing: Wash the resin with DMF, DCM, and MeOH to remove excess reagents.

-

Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection:

-

Wash the peptide-resin with DCM and dry it.

-

Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Filter to collect the filtrate containing the peptide.

-

-

Precipitation and Purification:

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical RP-HPLC.

Protease Stability Assay

This assay evaluates the resistance of a peptide to enzymatic degradation.

Materials:

-

Synthesized L- and D-amino acid-containing peptides

-

Protease solution (e.g., trypsin, chymotrypsin, or human serum)

-

Assay buffer (e.g., Phosphate-buffered saline, pH 7.4)

-

Quenching solution (e.g., 10% TFA)

-

RP-HPLC system

Methodology:

-

Solution Preparation: Prepare stock solutions of the peptides and the protease in the assay buffer.

-

Incubation: Mix the peptide solution with the protease solution to a final desired concentration in a microcentrifuge tube. Incubate the mixture at 37°C.

-

Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

-

Reaction Quenching: Immediately stop the enzymatic reaction by adding the quenching solution to the aliquot.

-

Analysis:

-

Data Analysis: Plot the percentage of intact peptide remaining versus time to determine the degradation profile and calculate the peptide's half-life (t½).[2]

Radioligand Receptor Binding Assay

This competition binding assay determines the affinity of a peptide for its receptor.[12][13]

Materials:

-

Cell membranes or whole cells expressing the target receptor

-

Radiolabeled ligand (a known binder to the receptor)

-

Unlabeled test peptides (L- and D-analogs)

-

Assay buffer (e.g., Tris-HCl with MgCl2 and BSA)

-

Wash buffer (ice-cold)

-

Scintillation counter

Methodology:

-

Assay Setup: In a 96-well filter plate, add a fixed concentration of the radiolabeled ligand, increasing concentrations of the unlabeled test peptide, and the cell membrane preparation.

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This traps the cell membranes with bound ligand on the filter.

-

Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification:

-

Dry the filter plate.

-

Add scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the concentration of the unlabeled test peptide.

-

Determine the IC50 value (the concentration of test peptide that inhibits 50% of the specific binding of the radiolabeled ligand).

-

Calculate the equilibrium dissociation constant (Ki) for the test peptide using the Cheng-Prusoff equation.[14][15]

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and evaluation of D-amino acid-containing peptides.

Conclusion and Future Directions

The incorporation of D-amino acids represents a cornerstone of modern peptide drug design, offering a robust and effective strategy to overcome the inherent limitations of native peptides. The enhanced proteolytic stability conferred by these non-natural amino acids directly addresses the challenge of rapid in vivo clearance, paving the way for the development of peptide therapeutics with improved pharmacokinetic profiles. Furthermore, the ability to modulate receptor binding and biological activity through stereochemical alterations provides a sophisticated tool for fine-tuning the pharmacological properties of peptide candidates.

As our understanding of the nuanced effects of D-amino acid incorporation continues to grow, future research will likely focus on more complex modifications, such as the site-specific placement of D-amino acids to optimize both stability and activity, and the exploration of retro-inverso peptides, which combine D-amino acids with a reversed peptide backbone. The continued development of novel synthetic methodologies and analytical techniques will further empower researchers to design and evaluate a new generation of D-amino acid-containing peptides with superior therapeutic potential for a wide range of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]